Cas no 1204298-53-2 (6-Bromopyrido2,3-bpyrazine)

6-Bromopyrido[2,3-b]pyrazine is a heterocyclic compound featuring a pyrido[2,3-b]pyrazine core substituted with a bromine atom at the 6-position. This structure serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The bromine substituent enhances reactivity, enabling efficient cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings for further functionalization. Its rigid aromatic framework contributes to stability, while the electron-deficient pyrazine ring facilitates applications in coordination chemistry and ligand design. The compound is typically handled under inert conditions due to its sensitivity to moisture and air. Proper characterization via NMR, HPLC, and mass spectrometry ensures high purity for research and industrial use.
6-Bromopyrido2,3-bpyrazine structure
6-Bromopyrido2,3-bpyrazine structure
商品名:6-Bromopyrido2,3-bpyrazine
CAS番号:1204298-53-2
MF:C7H4BrN3
メガワット:210.0308
MDL:MFCD13185282
CID:1027791
PubChem ID:54759071

6-Bromopyrido2,3-bpyrazine 化学的及び物理的性質

名前と識別子

    • 6-Bromopyrido[2,3-b]pyrazine
    • 6-bromo-Pyrido[2,3-b]pyrazine
    • 6-Bromo-1,4,5-triazanaphthalene
    • AB0051751
    • Z8231
    • ST24029702
    • AKOS015908278
    • DB-061741
    • EN300-7321935
    • 1204298-53-2
    • A892206
    • AS-30650
    • MFCD13185282
    • CS-0136262
    • DTXSID60716675
    • 6-Bromopyrido2,3-bpyrazine
    • MDL: MFCD13185282
    • インチ: 1S/C7H4BrN3/c8-6-2-1-5-7(11-6)10-4-3-9-5/h1-4H
    • InChIKey: JLMAHBCUEYQXKS-UHFFFAOYSA-N
    • ほほえんだ: BrC1C([H])=C([H])C2C(=NC([H])=C([H])N=2)N=1

計算された属性

  • せいみつぶんしりょう: 208.95900
  • どういたいしつりょう: 208.95886g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 142
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.7
  • 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

  • PSA: 38.67000
  • LogP: 1.78730

6-Bromopyrido2,3-bpyrazine セキュリティ情報

6-Bromopyrido2,3-bpyrazine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-Bromopyrido2,3-bpyrazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM111049-250mg
6-bromopyrido[2,3-b]pyrazine
1204298-53-2 95%+
250mg
$101 2021-08-06
eNovation Chemicals LLC
D547863-25g
6-Bromopyrido[2,3-b]pyrazine
1204298-53-2 97%
25g
$2400 2023-09-01
Chemenu
CM111049-1g
6-bromopyrido[2,3-b]pyrazine
1204298-53-2 95%+
1g
$*** 2023-04-03
eNovation Chemicals LLC
D203275-1g
6-bromopyrido[2,3-b]pyrazine
1204298-53-2 95%
1g
$650 2024-08-03
eNovation Chemicals LLC
D203275-5g
6-bromopyrido[2,3-b]pyrazine
1204298-53-2 95%
5g
$1180 2024-08-03
eNovation Chemicals LLC
D547863-5g
6-Bromopyrido[2,3-b]pyrazine
1204298-53-2 97%
5g
$1200 2023-09-01
Fluorochem
210721-1g
6-Bromopyrido[2,3-b]pyrazine
1204298-53-2 95%
1g
£132.00 2022-03-01
Enamine
EN300-7321935-0.5g
6-bromopyrido[2,3-b]pyrazine
1204298-53-2 95.0%
0.5g
$84.0 2025-03-11
Enamine
EN300-7321935-2.5g
6-bromopyrido[2,3-b]pyrazine
1204298-53-2 95.0%
2.5g
$262.0 2025-03-11
Enamine
EN300-7321935-0.25g
6-bromopyrido[2,3-b]pyrazine
1204298-53-2 95.0%
0.25g
$54.0 2025-03-11

6-Bromopyrido2,3-bpyrazine 関連文献

6-Bromopyrido2,3-bpyrazineに関する追加情報

Introduction to 6-Bromopyrido[2,3-b]pyrazine (CAS No. 1204298-53-2)

6-Bromopyrido[2,3-b]pyrazine (CAS No. 1204298-53-2) is a versatile heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique brominated pyrido-pyrazine scaffold, offers a wide range of potential applications in drug discovery and development. The chemical structure of 6-Bromopyrido[2,3-b]pyrazine consists of a pyridine ring fused with a pyrazine ring, with a bromine atom substituting at the 6-position. This structural feature imparts unique electronic and steric properties that make it an attractive candidate for various biological studies.

In recent years, the interest in 6-Bromopyrido[2,3-b]pyrazine has been driven by its potential as a lead compound for the development of novel therapeutic agents. Research has shown that compounds derived from this scaffold exhibit a broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. For instance, studies have demonstrated that derivatives of 6-Bromopyrido[2,3-b]pyrazine can effectively inhibit the activity of key enzymes involved in inflammatory pathways, making them promising candidates for the treatment of inflammatory diseases.

The pharmacological profile of 6-Bromopyrido[2,3-b]pyrazine has also been explored in the context of antiviral therapy. Recent research has highlighted its potential to inhibit viral replication by targeting specific viral proteins or host factors essential for viral infection. This makes 6-Bromopyrido[2,3-b]pyrazine an attractive scaffold for the development of broad-spectrum antiviral agents capable of combating multiple viral infections.

In the realm of cancer research, 6-Bromopyrido[2,3-b]pyrazine has shown promising anticancer activity against various cancer cell lines. Studies have indicated that derivatives of this compound can induce apoptosis and cell cycle arrest in cancer cells, thereby inhibiting tumor growth and metastasis. The mechanism of action is believed to involve the modulation of key signaling pathways implicated in cancer progression, such as the PI3K/AKT and MAPK pathways.

The synthetic accessibility of 6-Bromopyrido[2,3-b]pyrazine is another factor contributing to its popularity in medicinal chemistry. The brominated pyrido-pyrazine core can be synthesized through a series of well-established chemical reactions, allowing for the facile preparation of diverse derivatives with tailored biological activities. This synthetic flexibility enables researchers to optimize the pharmacological properties of these compounds through structure-activity relationship (SAR) studies.

Beyond its direct therapeutic applications, 6-Bromopyrido[2,3-b]pyrazine has also found use as a valuable building block in combinatorial chemistry and high-throughput screening (HTS) campaigns. Its unique structural features make it an excellent starting point for the generation of large libraries of compounds that can be screened for various biological activities. This approach has led to the identification of several hit compounds with promising pharmacological profiles.

The safety and toxicity profiles of 6-Bromopyrido[2,3-b]pyrazine and its derivatives are crucial considerations in their development as therapeutic agents. Preclinical studies have generally shown favorable safety profiles for these compounds, with minimal toxicity observed at therapeutic concentrations. However, further investigations are necessary to fully understand their long-term safety and potential side effects.

In conclusion, 6-Bromopyrido[2,3-b]pyrazine (CAS No. 1204298-53-2) represents a promising scaffold with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and versatile biological activities make it an attractive candidate for the development of novel therapeutic agents targeting inflammatory diseases, viral infections, and cancer. Ongoing research continues to uncover new insights into the mechanisms underlying its pharmacological effects, further solidifying its importance in the field.

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Amadis Chemical Company Limited
(CAS:1204298-53-2)6-Bromopyrido2,3-bpyrazine
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清らかである:99%/99%
はかる:1g/5g
価格 ($):166.0/549.0